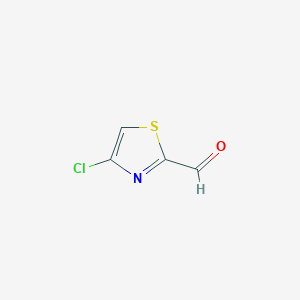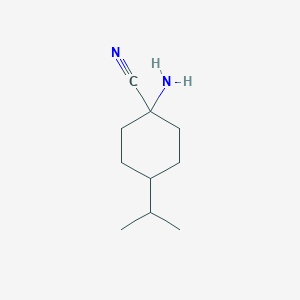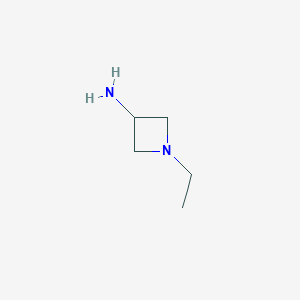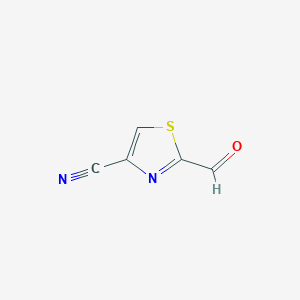
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol
Vue d'ensemble
Description
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C15H13NO2 It features a pyridine ring substituted with a benzyloxy group and a prop-2-yn-1-ol moiety
Applications De Recherche Scientifique
Agents antituberculeux
Des recherches indiquent que des dérivés de composés pyridinyles ont été évalués pour leur activité antituberculeuse . Les caractéristiques structurales du 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol peuvent être exploitées pour concevoir des agents antituberculeux puissants, améliorant potentiellement l'efficacité des traitements actuels.
Synthèse de N-(pyridin-2-yl)amides
Le composé peut être utilisé pour synthétiser des N-(pyridin-2-yl)amides, qui sont des intermédiaires importants dans la production de divers produits pharmaceutiques . Ces amides peuvent avoir une large gamme d'activités biologiques, y compris des propriétés anti-inflammatoires et analgésiques.
Développement d'Imidazo[1,2-a]pyridines
Les Imidazo[1,2-a]pyridines sont une autre classe de composés qui peuvent être synthétisés en utilisant le This compound comme matière première . Ces composés ont suscité un intérêt en raison de leurs propriétés pharmacologiques, telles que les activités anticancéreuses et antivirales.
Science avancée des batteries
Les groupes benzyloxy et alkyne présents dans le composé pourraient potentiellement être utilisés dans le développement de matériaux de batterie avancés. Ces groupes fonctionnels pourraient interagir avec d'autres composants pour améliorer la stabilité et l'efficacité des cellules de batterie .
Chromatographie et spectrométrie de masse
En chimie analytique, en particulier en chromatographie et en spectrométrie de masse, ce composé pourrait être utilisé comme un étalon ou un matériau de référence en raison de sa structure unique. Il pourrait aider à l'étalonnage des instruments ou au développement de nouvelles méthodes analytiques .
Environnement contrôlé et solutions de salle blanche
Les propriétés du composé pourraient le rendre approprié pour une utilisation dans des environnements contrôlés, tels que les salles blanches, où des processus chimiques précis sont nécessaires. Sa stabilité et sa réactivité pourraient être bénéfiques dans la synthèse de matériaux dans des conditions strictes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and benzyl alcohol.
Formation of Benzyloxy Intermediate: Benzyl alcohol is reacted with 2-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form 3-(benzyloxy)pyridine.
Propargylation: The intermediate 3-(benzyloxy)pyridine is then subjected to a propargylation reaction using propargyl bromide and a base like sodium hydride to yield the final product, this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-ynal or 3-(3-(benzyloxy)pyridin-2-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-en-1-ol or 3-(3-(benzyloxy)pyridin-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecules for probing biological systems.
Industry:
Materials Science:
Mécanisme D'action
The mechanism of action of 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyridine moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
3-(Benzyloxy)pyridine: Lacks the prop-2-yn-1-ol moiety, making it less versatile in certain reactions.
2-(Benzyloxy)pyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.
3-(3-(Methoxy)pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical properties and reactivity.
Uniqueness: 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol is unique due to the combination of its benzyloxy and prop-2-yn-1-ol functionalities, which provide a versatile platform for various chemical transformations and applications in different fields.
Propriétés
IUPAC Name |
3-(3-phenylmethoxypyridin-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-11-5-8-14-15(9-4-10-16-14)18-12-13-6-2-1-3-7-13/h1-4,6-7,9-10,17H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXXSXAUUFNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673570 | |
| Record name | 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-09-5 | |
| Record name | 3-[3-(Benzyloxy)pyridin-2-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)
![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)
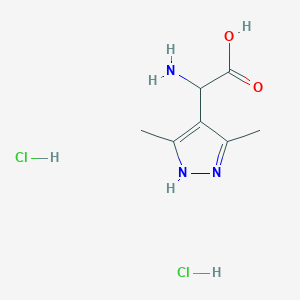
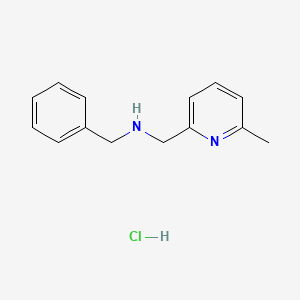
![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)
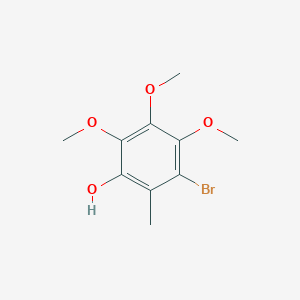
![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
